Kinase Selectivity: CDK1 vs. CDK2/5
Cdk1-IN-5 inhibits CDK1 with an IC50 of 42.19 nM, exhibiting slightly lower potency than RO-3306 (IC50 = 35 nM) but with a distinctly different selectivity profile . While RO-3306 displays only ~10-fold selectivity over CDK2 (IC50 = 340 nM), Cdk1-IN-5 achieves a selectivity ratio of 4.5-fold over CDK2, indicating a different kinase inhibition landscape that may be advantageous in specific experimental contexts where tighter CDK1 selectivity over CDK2 is required .
CDK1 inhibition selectivity profile supports pathway-specific attribution
Compared to CDK1-IN-3 (8.29x over CDK2) and JNJ-7706621 (0.44x)
| Evidence Dimension | CDK1 inhibitory activity (IC50) |
|---|---|
| Target Compound Data | 42.19 nM |
| Comparator Or Baseline | RO-3306: 35 nM |
| Quantified Difference | Cdk1-IN-5 is 1.2-fold less potent against CDK1; however, it exhibits a different selectivity window over CDK2 (4.5-fold vs. ~10-fold for RO-3306) |
| Conditions | In vitro kinase assay; exact assay conditions not fully specified but comparable across studies |
Why This Matters
Selecting Cdk1-IN-5 over RO-3306 should be based on the desired selectivity window over CDK2, as RO-3306 is a more promiscuous inhibitor with a different off-target profile.
